

Dexamethasone Impurity J: Chemical Structure & Technical Profile

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Compound of Interest

Compound Name: 16a-Methyl-11-oxo Prednisolone

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Core Identity & Chemical Properties

Dexamethasone Impurity J is the 11-keto, 9-desfluoro analog of Dexamethasone.^{[1][2]} Unlike the active pharmaceutical ingredient (API), which possesses a fluorine atom at the 9-position and a hydroxyl group at the 11-position, Impurity J lacks the fluorine and contains a ketone functionality at C11. Chemically, it is known as 16 α -Methylprednisone.^{[2][3][4]}

Property	Specification
Common Name	Dexamethasone Impurity J (EP)
Chemical Name	16 α -Methylprednisone
IUPAC Name	17,21-Dihydroxy-16 α -methylpregna-1,4-diene-3,11,20-trione
CAS Number	2036-77-3
Molecular Formula	C ₂₂ H ₂₈ O ₅
Molecular Weight	372.46 g/mol
Appearance	White to off-white solid
Solubility	Soluble in Methanol, Acetonitrile; Sparingly soluble in Water
Pharmacopoeial Status	EP Impurity J; USP Related Compound (16 α -Methylprednisone)

Structural Key Features:

- C11 Ketone: The hydroxyl group (-OH) at position 11 of Dexamethasone is replaced by a carbonyl group (=O).
- C9 Desfluoro: The fluorine atom at position 9 is absent (replaced by Hydrogen).
- C16 Methyl: Retains the alpha-methyl group at position 16, distinguishing it from Prednisone.

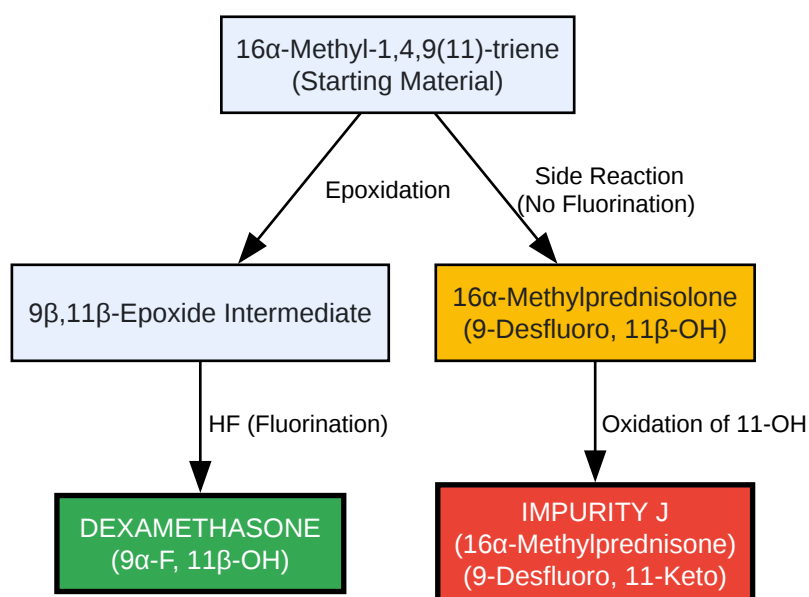
Formation Mechanism & Origin

Impurity J is primarily a process-related impurity rather than a degradation product of the final API. It typically arises during the synthesis of Dexamethasone from its precursors.

Mechanism of Formation

The synthesis of Dexamethasone involves the introduction of a fluorine atom at C9 and a hydroxyl group at C11, usually via a 9,11-epoxide intermediate. Impurity J forms through a side pathway where the fluorination step is bypassed or incomplete, followed by oxidation.

- Precursor: The synthesis often proceeds through 16 α -methylpregna-1,4,9(11)-triene-3,20-dione.
- Divergence: Instead of forming the 9 α -fluoro-11 β -hydroxy configuration (Dexamethasone), the intermediate may convert to 16 α -Methylprednisolone (9-desfluoro-11-hydroxy analog).
- Oxidation: The 11 β -hydroxyl group of 16 α -Methylprednisolone is susceptible to oxidation (during processing or storage of intermediates), converting it to the 11-ketone, yielding Impurity J.



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Caption: Logical pathway showing the divergence from the main synthesis route leading to Impurity J via the non-fluorinated intermediate.

Analytical Characterization Protocol

To accurately identify and quantify Impurity J, a stability-indicating HPLC method is required. The absence of the fluorine atom and the presence of the ketone shift the retention time relative to Dexamethasone.

High-Performance Liquid Chromatography (HPLC) Method

This protocol aligns with general pharmacopoeial standards (EP/USP) for corticosteroid impurity profiling.

- Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 μ m (e.g., Zorbax Eclipse or Symmetry C18).
- Mobile Phase A: Water / Acetonitrile / Phosphoric Acid (buffer).
- Mobile Phase B: Acetonitrile (100%).
- Gradient:
 - Time 0-30 min: Increasing % Organic modifier.
- Flow Rate: 1.0 - 1.2 mL/min.
- Detection: UV at 240 nm (characteristic enone absorption).
- Column Temperature: 25°C - 30°C.

Retention Logic:

- Dexamethasone: Elutes at ~1.0 RRT (Relative Retention Time).
- Impurity J: Due to the 11-ketone (less polar than 11-OH) and lack of Fluorine, Impurity J typically elutes after Dexamethasone (RRT > 1.0) in reversed-phase systems, often co-eluting with or near Dexamethasone Acetate if not optimized. Note: Exact RRT depends on the specific gradient slope.

Mass Spectrometry (MS) Identification

- Ionization: ESI Positive Mode ($[M+H]^+$).
- Parent Ion: m/z 373.2 (Calculated for $C_{22}H_{29}O_5^+$).
 - Contrast: Dexamethasone $[M+H]^+ = 393.2$ (due to Fluorine +19 and two Hydrogens vs Ketone).
- Fragmentation Pattern:

- Loss of H₂O (m/z 355).
- Cleavage of the C17 side chain.

Regulatory & Toxicological Context

- Classification: Impurity J is listed in the European Pharmacopoeia (Ph.[4][5][6] Eur.) monograph for Dexamethasone.[7]
- Limits: Standard acceptance criteria for individual unspecified impurities are typically NMT 0.10%, but as a specified impurity, the limit may be set higher (e.g., 0.5%) depending on the specific monograph version and qualification data.
- Toxicology: As a structural analog of Prednisone (a known corticosteroid), Impurity J likely possesses glucocorticoid activity, though potentially with altered potency due to the lack of the 9 α -fluorine atom (which typically enhances potency). It is not flagged as a genotoxic impurity (GTI) but is controlled as an organic impurity.

References

- European Pharmacopoeia (Ph.[6] Eur.). Dexamethasone Monograph 0329. European Directorate for the Quality of Medicines (EDQM). [Link](#)
- United States Pharmacopeia (USP). Dexamethasone Monograph: Organic Impurities. USP-NF.[8] [Link](#)
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68141632 (16 α -Methylprednisone). [Link](#)
- Simson Pharma. Dexamethasone EP Impurity J - Structure and Data. [Link](#)
- T.R.C.. 16 α -Methyl-11-oxoprednisolone (Dexamethasone Impurity J). Toronto Research Chemicals.[9] [Link](#)

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Sources

- [1. veeprho.com \[veeprho.com\]](#)
- [2. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [3. bocsci.com \[bocsci.com\]](#)
- [4. veeprho.com \[veeprho.com\]](#)
- [5. Dexamethasone EP Impurity J - Acanthus Research \[acanthusresearch.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. shimadzu.com \[shimadzu.com\]](#)
- [8. sepscience.com \[sepscience.com\]](#)
- [9. 16 \$\alpha\$ -Methyl-11-oxoprednisolone - Wikipedia \[en.wikipedia.org\]](#)
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